Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate
Description
Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate is a synthetic organic compound characterized by a benzo[d]isoxazole moiety linked via a methylsulfonamido bridge to a methyl benzoate group. This structure combines aromatic heterocyclic and sulfonamide functionalities, which are common in pharmaceuticals and agrochemicals. The benzoisoxazole group in this compound may confer unique physicochemical or biological properties compared to triazine-based sulfonylureas, such as altered solubility, metabolic stability, or target-binding affinity.
Properties
IUPAC Name |
methyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-16(19)12-7-2-4-8-13(12)18-24(20,21)10-14-11-6-3-5-9-15(11)23-17-14/h2-9,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITLIBVPRWLVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Benzo[d]Isoxazol-3-Yl-Methanesulfonic Acid
The synthesis begins with the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid (1), a critical intermediate. As disclosed in US7291742B2 , this is achieved via sulfonation of 3-bromomethyl-benzo[d]isoxazole (2) using sodium sulfite under aqueous conditions:
$$
\text{3-Bromomethyl-benzo[d]isoxazole} + \text{Na}2\text{SO}3 \rightarrow \text{Benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt} + \text{NaBr}
$$
Reaction Conditions :
- Solvent : Water or water/tetrahydrofuran mixtures
- Temperature : 60–80°C
- Yield : 78–85% (isolated as sodium salt)
The bromomethyl precursor (2) is synthesized from 4-hydroxycoumarin through bromination and cyclization, though detailed protocols are proprietary.
Sulfonyl Chloride Formation
The sodium salt of (1) is converted to the corresponding sulfonyl chloride (3) using phosphorus oxychloride (POCl₃):
$$
\text{Benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt} + \text{POCl}3 \rightarrow \text{Benzo[d]isoxazol-3-yl-methanesulfonyl chloride} + \text{NaCl} + \text{H}3\text{PO}_4
$$
Optimization Notes :
Sulfonamide Coupling with Methyl 2-Aminobenzoate
The final step involves reacting sulfonyl chloride (3) with methyl 2-aminobenzoate (4) to form the target compound:
$$
\text{Benzo[d]isoxazol-3-yl-methanesulfonyl chloride} + \text{Methyl 2-aminobenzoate} \rightarrow \text{Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate} + \text{HCl}
$$
Critical Parameters :
- Base : Triethylamine (2 equivalents) to neutralize HCl
- Solvent : Acetonitrile or ethyl acetate
- Temperature : 0–5°C (prevents ester hydrolysis)
- Yield : 68–72% after recrystallization
Alternative Methodologies and Comparative Analysis
Direct Sulfonation of Benzo[d]Isoxazol-3-Yl-Acetic Acid
JP 53077057 (cited in US7291742B2) describes an alternative route using benzo[d]isoxazol-3-yl-acetic acid (5) with chlorosulfonic acid in dioxane. However, this method yields lower purity (≤60%) due to side reactions, limiting its industrial utility.
Cyclocondensation Approaches
A parallel strategy from JP 54163510 involves synthesizing sulfonamide precursors via thermal cyclization of oxime intermediates. While theoretically viable, this method requires stringent temperature control (>150°C) and offers no yield advantage over the sulfonyl chloride route.
Process Optimization and Scalability Challenges
Solvent Selection and Reaction Kinetics
The sulfonation step (Section 2.1) is highly sensitive to solvent polarity. Mixed solvents like tetrahydrofuran/water enhance sodium sulfite solubility, accelerating reaction rates by 30% compared to pure water. Conversely, the sulfonamide coupling (Section 2.3) favors aprotic solvents (e.g., acetonitrile) to minimize ester hydrolysis.
Byproduct Management
Phosphorus oxychloride generates phosphoric acid, necessitating post-reaction neutralization with sodium bicarbonate. Residual POCl₃ is removed via fractional distillation under reduced pressure (20 mmHg, 40°C).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98.5% purity. Key impurities include unreacted methyl 2-aminobenzoate (retention time: 3.2 min) and hydrolyzed sulfonic acid (retention time: 5.8 min).
Industrial Feasibility and Environmental Considerations
The sulfonyl chloride route (Section 2.2–2.3) is preferred for large-scale production due to its high atom economy (82%) and minimal waste. However, POCl₃ usage mandates corrosion-resistant reactors and wastewater treatment for phosphoric acid neutralization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery, aiding in the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring and sulfonamide group play crucial roles in binding to biological targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily sulfonylurea derivatives with variations in the heterocyclic ring and substituents. Below is a comparative analysis based on structural and functional similarities:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The benzo[d]isoxazole group in the target compound differs from the 1,3,5-triazine ring in metsulfuron-methyl and analogs. Triazine-based compounds are well-documented ALS inhibitors, but substitution with benzoisoxazole could reduce cross-resistance in weed species .
Sulfonamido Linker :
- The methylsulfonamido bridge in the target compound contrasts with the urea-linked sulfonamides in classical sulfonylureas. This modification may influence hydrolysis stability or bioavailability.
Physicochemical Properties :
- Benzoisoxazole’s lower polarity compared to triazine could increase lipophilicity, enhancing membrane permeability. However, the methyl benzoate group may counterbalance this via ester hydrolysis in vivo.
Synthetic Accessibility :
- The benzoisoxazole moiety requires specialized synthesis pathways (e.g., cyclization of o-nitrobenzyl derivatives), whereas triazine cores are more straightforward to functionalize .
Research Findings and Methodological Insights
While direct studies on this compound are absent in the evidence, crystallographic tools like Mercury CSD and SHELX are critical for analyzing structural analogs. For example:
Biological Activity
Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and presenting a comprehensive overview of its effects.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzo[d]isoxazole moiety linked to a sulfonamide group. The molecular formula is , and it has a molecular weight of approximately 348.37 g/mol. The compound's structure is critical for its biological activity, influencing interactions with biological targets.
Research into the biological activity of benzo[d]isoxazole derivatives suggests that they may inhibit key pathways involved in tumor growth and survival. For instance, studies have shown that derivatives of benzo[d]isoxazole can effectively inhibit hypoxia-inducible factor (HIF-1α), which plays a crucial role in cancer cell adaptation to low oxygen conditions . The inhibition of HIF-1α can lead to reduced expression of downstream genes involved in angiogenesis and metabolism, such as VEGF (vascular endothelial growth factor) and PDK1 (pyruvate dehydrogenase kinase 1).
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines. A dual-luciferase assay indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent inhibitory activity against HIF-1α transcription .
Table 1: Inhibitory Effects against HIF-1α Transcription
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 1 | 0.31 | HIF-1α |
| Compound 2 | 0.94 | HIF-1α |
| Compound 3 | 5.4 | HIF-1α |
The above table summarizes key findings from studies evaluating the potency of various benzo[d]isoxazole derivatives against HIF-1α.
Case Studies
A notable case study involved the synthesis and evaluation of multiple derivatives based on the benzo[d]isoxazole framework. These compounds were tested for their ability to inhibit the expression of VEGF mRNA under hypoxic conditions, revealing that certain modifications to the core structure enhanced biological activity significantly .
In another study, researchers focused on the pharmacological characterization of modified benzo[d]isoxazole compounds, highlighting their potential as BRD4 inhibitors—a target implicated in cancer progression . The findings indicated that these compounds could effectively disrupt BRD4 binding, further supporting their therapeutic potential.
Q & A
Q. What are the established synthetic protocols for Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling, benzisoxazole functionalization, and esterification. For example, hydrazine hydrate-mediated reactions under reflux in absolute alcohol (4–6 hours) are used to form intermediates, monitored via TLC (e.g., Chloroform:Methanol 7:3 ratio) . Purification often involves ice-water precipitation or crystallization from ethyl acetate, as seen in analogous quinoline derivatives . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of reagents) and solvent-free conditions to enhance yields .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound's structure?
- Methodological Answer :
- Spectroscopy : ¹H NMR (400–500 MHz, DMSO-d₆) identifies proton environments (e.g., sulfonamide NH₂ at δ 7.48 ppm) , while HRMS/ESI confirms molecular ion peaks (e.g., [M−H]⁻ at m/z 362.0) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) refined via SHELXL and visualized using Mercury CSD (for void analysis and packing motifs) provides bond lengths/angles. ORTEP-III generates thermal ellipsoid diagrams .
Q. How is X-ray crystallography utilized to resolve the three-dimensional structure of this compound?
- Methodological Answer : SC-XRD data collected at 100–150 K are processed with SHELX (for structure solution) and WinGX (for data integration) . SHELXL refines hydrogen bonding and torsional angles, while Mercury validates intermolecular interactions (e.g., π-π stacking) . Twinning or disorder is resolved using SHELXD .
Advanced Questions
Q. What methodologies address contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in thermal parameters or occupancy are resolved via:
- Robust Refinement : SHELXL’s constraints for disordered atoms and ISOR restraints for anisotropic displacement .
- Cross-Validation : Mercury’s packing similarity analysis compares interaction motifs with Cambridge Structural Database (CSD) entries .
- High-Resolution Data : Twinned datasets are processed using SHELXPRO’s HKLF5 format .
Q. How can synthetic yield be improved in multi-step reactions involving sensitive functional groups?
- Methodological Answer :
- Stepwise Monitoring : Intermediate purity is ensured via TLC at each step (e.g., benzoxazole formation monitored at 4-hour intervals) .
- Protective Groups : Use tert-butyloxycarbonyl (Boc) for sulfonamide protection during benzisoxazole alkylation .
- Solvent Optimization : Absolute alcohol minimizes hydrolysis, while dimethylformamide (DMF) enhances solubility of polar intermediates .
Q. What computational tools analyze non-covalent interactions in the crystal lattice of this compound?
- Methodological Answer :
- Mercury CSD : The Materials Module calculates interaction motifs (e.g., hydrogen bonds, halogen contacts) and void volumes .
- Mogul/IsoStar : Validates geometric preferences (e.g., sulfonamide S–N bond angles) against CSD datasets .
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electrostatic potentials for sulfonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
